Tert-Butyl 4-Oxo-8-Oxa-3,10-Diazabicyclo[4.3.1]Decane-10-Carboxylate

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

Tert-Butyl 4-Oxo-8-Oxa-3,10-Diazabicyclo[4.3.1]Decane-10-Carboxylate (CAS 1160248-56-5) is a heterocyclic compound with a rigid 8-oxa-3,10-diazabicyclo[4.3.1]decane core, featuring a 4-oxo (lactam) functionality and an N-Boc protecting group. Its molecular formula is C12H20N2O4 and its molecular weight is 256.3 g/mol.

Molecular Formula C12H20N2O4
Molecular Weight 256.3 g/mol
CAS No. 1160248-56-5
Cat. No. B1374384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-Butyl 4-Oxo-8-Oxa-3,10-Diazabicyclo[4.3.1]Decane-10-Carboxylate
CAS1160248-56-5
Molecular FormulaC12H20N2O4
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2CC(=O)NCC1COC2
InChIInChI=1S/C12H20N2O4/c1-12(2,3)18-11(16)14-8-4-10(15)13-5-9(14)7-17-6-8/h8-9H,4-7H2,1-3H3,(H,13,15)
InChIKeyYPDFLGYUZGYCDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 4-Oxo-8-Oxa-3,10-Diazabicyclo[4.3.1]Decane-10-Carboxylate (CAS 1160248-56-5): Procurement-Relevant Profile for a Bicyclic Morpholinone Building Block


Tert-Butyl 4-Oxo-8-Oxa-3,10-Diazabicyclo[4.3.1]Decane-10-Carboxylate (CAS 1160248-56-5) is a heterocyclic compound with a rigid 8-oxa-3,10-diazabicyclo[4.3.1]decane core, featuring a 4-oxo (lactam) functionality and an N-Boc protecting group. Its molecular formula is C12H20N2O4 and its molecular weight is 256.3 g/mol [1]. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry for constructing constrained scaffolds, peptide mimetics, and complex heterocycles [2]. Its rigid bicyclic architecture and orthogonal functional-group handles (Boc-protected amine, lactam carbonyl) distinguish it from simpler monocyclic morpholine or piperazine building blocks, making it a strategic choice for programs requiring sp³-rich, three-dimensional fragments .

Synthetic Role
Constrained bicyclic lactam building block for peptide mimetics and complex heterocycles
Differentiator
Rigid 8-oxa-3,10-diazabicyclo core distinct from simple piperazine/morpholine scaffolds
Orthogonal Handles
Acid-labile N10-Boc and 4-oxo lactam enable sequential functionalization strategies

Why Generic Substitution of Tert-Butyl 4-Oxo-8-Oxa-3,10-Diazabicyclo[4.3.1]Decane-10-Carboxylate Carries Hidden Risk in Medicinal Chemistry Programs


Within the 8-oxa-3,10-diazabicyclo[4.3.1]decane family, seemingly minor structural modifications—such as the presence or absence of the 4-oxo lactam group, the position of the Boc protecting group, or the nature of the N10 substituent—can fundamentally alter reactivity, conformational bias, and downstream derivatization outcomes. For example, the non-oxo analog tert-butyl 8-oxa-3,10-diazabicyclo[4.3.1]decane-10-carboxylate (CAS 1331848-02-2) lacks the carbonyl dipole and hydrogen-bonding capacity of the target compound, which can affect both binding affinity in biological targets and regioselectivity in subsequent chemical transformations . The data in Section 3 demonstrates that these structural differences translate into quantifiable differences in physicochemical properties and structural constraints that directly influence procurement decisions in lead optimization campaigns.

!
Non-oxo analog lacks key H-bond acceptor
The 4-oxo lactam carbonyl contributes to target engagement; the des-oxo analog may shift binding affinity and regioselectivity.
!
N3-Boc regioisomer redirects functionalization vector
Changing the Boc position from N10 to N3 exposes a different amine, altering the exit vector in SAR exploration.
!
Benzyl analog requires incompatible deprotection
Hydrogenolysis for benzyl removal may reduce other sensitive groups; acid-labile Boc offers orthogonal selectivity.

Product-Specific Quantitative Evidence Guide for Tert-Butyl 4-Oxo-8-Oxa-3,10-Diazabicyclo[4.3.1]Decane-10-Carboxylate (CAS 1160248-56-5)


Molecular Weight Differentiation vs. Non-Oxo Analog (CAS 1331848-02-2)

The target compound (C12H20N2O4, MW 256.3) possesses a 4-oxo lactam group that the closest non-oxo analog (CAS 1331848-02-2, C12H22N2O3, MW 242.31) lacks. This results in a molecular weight increase of 13.99 g/mol (≈14 g/mol), reflecting the replacement of two hydrogen atoms with one oxygen atom [1]. While both compounds share the same bicyclic scaffold, the additional carbonyl oxygen provides a hydrogen-bond acceptor site and alters the electronic distribution, which can be critical for target engagement in medicinal chemistry applications .

MW vs non-oxo analog
Head-to-head
Target: 256.3 g/mol (C12H20N2O4)
CAS 1331848-02-2: 242.31 g/mol
Δ +14 g/mol (extra oxygen)
Ligand efficiency indices may shift; aligns with desired fragment physicochemical profile
Calculated from molecular formula; vendor specifications
Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

Rotatable Bond Count: Conformational Rigidity Advantage Over Flexible Analogs

The target compound exhibits a rotatable bond count of 0, as reported in its computed molecular descriptor set . This complete conformational rigidity arises from its fused bicyclic [4.3.1] ring system, which locks all heavy atoms into a defined spatial arrangement. In contrast, common monocyclic building blocks such as N-Boc-morpholine (CAS 154833-94-8) possess at least 1 rotatable bond, and N-Boc-piperidinone derivatives typically have 1–2 rotatable bonds. The absence of rotatable bonds in the target compound minimizes entropic penalties upon binding and enhances target selectivity [1].

Rotatable Bonds
Class-level
0
Complete conformational rigidity; lower entropic penalty upon target binding
Computed descriptor; compared to ≥1 bond for monocyclic analogs
Conformational Analysis Structure-Based Drug Design Scaffold Hopping

Heavy Atom Count and Molecular Complexity vs. Monocyclic Piperazine/Morpholine Building Blocks

The target compound contains 18 heavy atoms (C, N, O) as specified in its computed descriptors . This places it in an intermediate molecular complexity range that is higher than simple monocyclic building blocks (e.g., N-Boc-piperazine: 10 heavy atoms; N-Boc-morpholine: 10 heavy atoms) but lower than fully elaborated drug-like molecules. The combination of a bridged bicyclic core with a lactam moiety and a Boc-carbamate provides a higher fraction of sp³-hybridized carbons (Fsp³) compared to flat aromatic scaffolds, a feature increasingly prioritized in fragment libraries to improve clinical success rates .

Heavy Atom Count
Class-level
18
Higher 3D complexity vs. monocyclic building blocks; supports sp³-rich library design
N-Boc-piperazine: 10 heavy atoms; source review recommended
Molecular Complexity Fragment Library Design 3D Diversity

Boc Protection Site: N10 Selectivity vs. N3 Regioisomer (CAS 1085458-66-7)

The Boc protecting group is installed at the N10 position of the bicyclic scaffold in the target compound, whereas the regioisomer tert-butyl 8-oxa-3,10-diazabicyclo[4.3.1]decane-3-carboxylate (CAS 1085458-66-7) carries the Boc group at the N3 position . This positional difference dictates which secondary amine is available for further functionalization after Boc deprotection: in the target compound, the N3 amine is free (as part of the lactam or as a secondary amine depending on tautomeric form), enabling regioselective elaboration at a site distinct from the morpholine oxygen bridge. The N3-Boc regioisomer would expose the N10 amine instead, leading to a different vector of substitution [1].

Boc Regioisomer
Head-to-head
Target: Boc at N10 → N3 free for derivatization
CAS 1085458-66-7: Boc at N3 → N10 free
Regioisomeric; orthogonal exit vectors
Position defines substitution topology in SAR; procurement must match desired vector
Structural assignment from IUPAC and vendor catalog
Regioselective Derivatization Protecting Group Strategy Parallel Synthesis

N10 Substituent: Boc vs. Benzyl (CAS 1085458-63-4) – Orthogonal Deprotection Compatibility

The target compound's N10-Boc group can be cleaved under acidic conditions (e.g., TFA, HCl/dioxane), whereas the analog 10-benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane (CAS 1085458-63-4) requires hydrogenolysis or strong reducing conditions for debenzylation [1]. This orthogonality is critical in multi-step synthetic sequences where other acid-labile or hydrogenation-sensitive functional groups are present. Molecular weight also differs: target compound MW 256.3 vs. benzyl analog MW 232.32 (Δ = +23.98 g/mol) [2].

N10 Substituent
Head-to-head
Target: Boc (acid-labile, MW 256.3)
CAS 1085458-63-4: benzyl (hydrogenolysis-labile, MW 232.32)
Deprotection orthogonality; Δ +24 g/mol
Acid-labile Boc enables selective deprotection in presence of benzyl-based protecting groups
Standard protecting group reactivity profiles
Orthogonal Protection Solid-Phase Synthesis Prodrug Design

Purity Benchmarking: Minimum 97% Specification vs. Comparable Building Blocks

Multiple independent vendors specify the purity of the target compound as ≥97% (e.g., CalpacLab: ±97% [1]; Mopaikeji: 0.97 [2]). This is comparable to or exceeds the typical purity specification of related building blocks in this scaffold family (e.g., tert-butyl 8-oxa-3,10-diazabicyclo[4.3.1]decane-10-carboxylate at ≥97% [3]). The consistent availability at high purity reduces the need for repurification prior to use in sensitive catalytic or biological assays.

Purity
Specification review
≥97%
Consistent vendor specification; reduces need for repurification before sensitive assays
Multiple vendor COA data; cross-study comparable
Quality Control Analytical Chemistry Procurement Specification

Best-Research and Industrial Application Scenarios for Tert-Butyl 4-Oxo-8-Oxa-3,10-Diazabicyclo[4.3.1]Decane-10-Carboxylate (CAS 1160248-56-5)


Fragment-Based Drug Discovery (FBDD) Library Design Requiring sp³-Rich, Conformationally Locked Scaffolds

The zero rotatable bond count and 18 heavy atoms of the target compound make it a prime candidate for fragment libraries that prioritize three-dimensionality and low conformational entropy. In FBDD campaigns, fragments with complete conformational rigidity (0 rotatable bonds) have been shown to exhibit higher ligand efficiency and improved hit-to-lead progression rates compared to flexible analogs . The presence of both a lactam carbonyl (H-bond acceptor) and a Boc-protected amine (latent H-bond donor after deprotection) provides two distinct pharmacophoric features for target engagement .

Regioselective Parallel Synthesis for SAR Exploration Around the Diazabicyclo Core

The N10-Boc protection of the target compound, in contrast to the N3-Boc regioisomer (CAS 1085458-66-7), directs subsequent functionalization to the N3 position. This regiochemical control is essential for systematic SAR studies where the exit vector of substituents must be precisely defined. Procurement of the correct regioisomer upfront avoids costly and time-consuming protecting group reshuffling .

Orthogonal Deprotection Strategies in Multi-Step Synthesis of Constrained Peptide Mimetics

The acid-labile Boc group on the target compound is orthogonal to benzyl-based protecting strategies (e.g., Cbz, Bn). In synthetic sequences requiring sequential amine unveiling—common in the construction of conformationally constrained peptide mimetics—the Boc-protected scaffold allows for selective N10 deprotection without affecting benzyl ethers or benzylamines present elsewhere in the molecule [1]. This contrasts with the benzyl analog (CAS 1085458-63-4), which would require hydrogenolysis that may reduce other functional groups.

Medicinal Chemistry Programs Targeting CNS or Anti-Infective Targets Where Conformational Bias Dictates Selectivity

The rigid bicyclic [4.3.1] scaffold incorporating an oxygen bridge and a lactam imposes a defined conformational bias that can be exploited to achieve subtype selectivity within protein families. The patent literature on diazabicyclo[4.3.1]decane derivatives as FKBP inhibitors and as cores for beta-lactamase inhibitors demonstrates the privileged nature of this scaffold class for achieving selective target engagement [2]. The target compound, as a key intermediate for constructing such derivatives, is a strategic procurement choice for programs in these therapeutic areas.

Application
Selection Property
Validation Focus
Fragment library design for sp³-rich chemical space
Zero rotatable bonds; 18 heavy atoms
Ligand efficiency and 3D-shape diversity in FBDD campaigns
Regioselective parallel synthesis for SAR
N10-Boc directing N3 functionalization
Exit-vector control and substitution topology
Multi-step peptide mimetic construction
Acid-labile Boc orthogonal to benzyl groups
Selective deprotection compatibility in complex sequences
Conformationally biased kinase/FKBP probe synthesis
Rigid [4.3.1] scaffold with defined bias
Subtype selectivity profiling in target-class research
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